molecular formula C6H7N3O2 B12435332 4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione

4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B12435332
M. Wt: 153.14 g/mol
InChI Key: NKSLHHGDKDIKSV-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that contains a triazolidine ring fused with a dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of a triazolidine derivative with a but-3-yn-1-yl group. One common method involves the use of a nucleophilic substitution reaction where the triazolidine derivative is reacted with a but-3-yn-1-yl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The triazolidine ring structure allows for specific binding to target sites, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-3-yn-1-yl)-1,2,4-triazolidine-3,5-dione is unique due to its specific combination of the triazolidine ring and the but-3-yn-1-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4-but-3-ynyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C6H7N3O2/c1-2-3-4-9-5(10)7-8-6(9)11/h1H,3-4H2,(H,7,10)(H,8,11)

InChI Key

NKSLHHGDKDIKSV-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1C(=O)NNC1=O

Origin of Product

United States

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